3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one
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Overview
Description
3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzophenone with 4-phenoxybenzaldehyde under acidic conditions to form the desired quinazolinone structure .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction efficiency. The use of continuous flow reactors and other advanced technologies can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer, inflammation, and other diseases due to its biological activity.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways, leading to the modulation of cellular processes like proliferation, apoptosis, and differentiation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the phenoxyphenyl group, which may result in different biological activities and chemical properties.
3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one: The methoxy group can influence the compound’s reactivity and interaction with biological targets.
3-(4-Chlorophenyl)-2-phenylquinazolin-4(3H)-one:
Uniqueness: 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is unique due to the presence of both phenyl and phenoxyphenyl groups, which contribute to its distinct chemical and biological properties. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various scientific and industrial applications .
Properties
CAS No. |
88538-77-6 |
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Molecular Formula |
C26H18N2O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H18N2O2/c29-26-23-13-7-8-14-24(23)27-25(19-9-3-1-4-10-19)28(26)20-15-17-22(18-16-20)30-21-11-5-2-6-12-21/h1-18H |
InChI Key |
ORCASLQVTNCESM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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